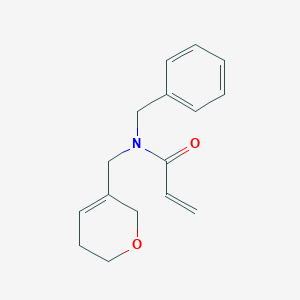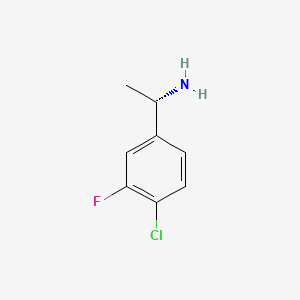
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “(S)-1-(4-Chloro-3-fluorophenyl)ethanamine” belong to a class of organic compounds known as aromatic amines. They contain an aromatic ring attached to an amine group. The “(S)” in the name indicates that this compound is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
Aromatic amines can undergo a variety of chemical reactions, including acylation, alkylation, and diazotization. The specific reactions that “(S)-1-(4-Chloro-3-fluorophenyl)ethanamine” would undergo depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-1-(4-Chloro-3-fluorophenyl)ethanamine” can be predicted based on its structure. For example, the presence of the amine group and the aromatic ring would suggest that this compound is likely to be polar and may have a relatively high boiling point .Wissenschaftliche Forschungsanwendungen
Mercury Detection
A novel sensor based on a macromolecule incorporating 2-[3-(2-aminoethylthio)propylthio]ethanamine and 7-nitrobenzo-2-oxa-1,3-diazolyl moieties was developed for the selective detection of mercury (Hg2+). This sensor exhibits both fluorescence quenching and a visible color change upon Hg2+ binding, demonstrating its potential for environmental monitoring and safety assessments (Wanichacheva et al., 2009).
Antimicrobial and Antifungal Activity
A series of novel amides synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine showed promising antibacterial and antifungal activities, comparable or slightly better than standard medications like chloramphenicol, cefoperazone, and amphotericin B. This highlights the potential of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
Fluorination Agents
F-propene reaction products with dialkylamines, including derivatives of (S)-1-(4-Chloro-3-fluorophenyl)ethanamine, have been identified as effective fluorinating agents for alcohols and carboxylic acids. These reagents offer advantages over traditional fluorination methods in terms of preparation ease and stability, contributing to advancements in organic synthesis (Takaoka et al., 1979).
Water-Soluble Chlorins Synthesis
Water-soluble chlorins, crucial for photosensitization in biological applications, have been synthesized using (S)-1-(4-Chloro-3-fluorophenyl)ethanamine derivatives. These chlorins demonstrate high solubility and photophysical properties conducive to medical and research applications, such as in photodynamic therapy and fluorescence microscopy (Borbas et al., 2008).
Chiral Derivatization Agent
2-Fluoro-2-phenyl acetic acid, derived from (S)-1-(4-Chloro-3-fluorophenyl)ethanamine, has been employed as a chiral derivatizing agent. This compound allows for the differentiation of enantiomers and determination of enantiomeric excess in secondary alcohols through 19F NMR, demonstrating its utility in stereochemical analysis and the pharmaceutical industry (Hamman et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZZCBLNXFARS-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2992469.png)
![6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2992470.png)

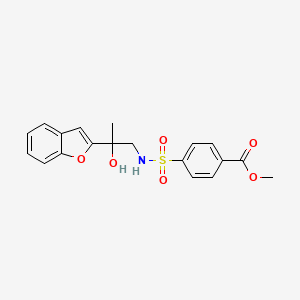
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2992473.png)
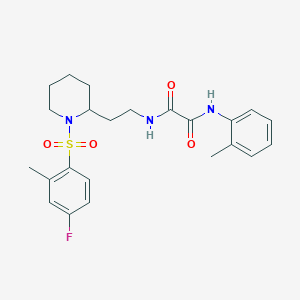
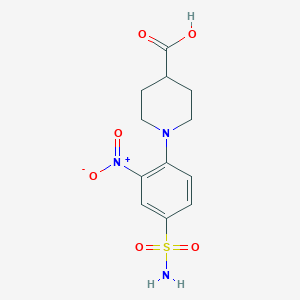
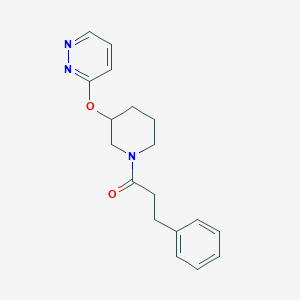
![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2992480.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)
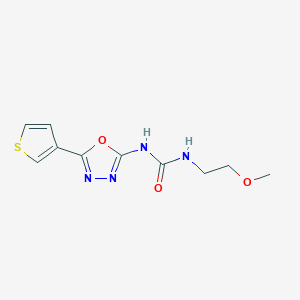
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)
